C14H19BrClN3

Description

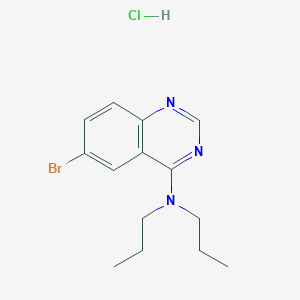

C₁₄H₁₉BrClN₃ is a brominated and chlorinated heterocyclic compound with a molecular weight of 353.68 g/mol. Its structure features a bicyclic framework with nitrogen atoms, a bromine substituent, and a chlorine atom, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name |

6-bromo-N,N-dipropylquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3.ClH/c1-3-7-18(8-4-2)14-12-9-11(15)5-6-13(12)16-10-17-14;/h5-6,9-10H,3-4,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFRFQFWVYKXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=NC2=C1C=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine typically involves the reaction of 5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazole with propyl dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow setup for handling and performing the reaction on a multigram scale. This method ensures high yield and purity of the product while minimizing the reaction time and resource consumption .

Chemical Reactions Analysis

Types of Reactions

The compound {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Benzodiazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound is no exception. It is being investigated for its potential use in drug development .

Industry

In the industrial sector, {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of {2-[5-bromo-2-(2-chloroethyl)-1H-1,3-benzodiazol-1-yl]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₁₄H₁₉BrClN₃, we analyze structurally and functionally related compounds from the evidence, focusing on molecular properties, bioactivity, and synthetic pathways.

Table 1: Key Properties of C₁₄H₁₉BrClN₃ and Analogous Compounds

Structural and Functional Differences

Halogen Effects :

- The bromine atom in C₁₄H₁₉BrClN₃ increases molecular weight and polarizability compared to chlorine-only analogs like C₉H₁₉ClN₂O₂ and C₇H₁₄ClN. Bromine’s larger atomic radius may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) but reduce solubility .

- Chlorine in all three compounds contributes to electronegativity and stability, though bromine’s lower electronegativity in C₁₄H₁₉BrClN₃ could alter reactivity in substitution reactions.

Solubility and Bioavailability :

- C₉H₁₉ClN₂O₂ exhibits high solubility (up to 38.4 mg/mL) due to its oxygen-containing functional groups (e.g., esters or amides) . In contrast, C₁₄H₁₉BrClN₃’s lack of polar oxygen atoms and increased hydrophobicity from bromine likely reduce solubility, impacting bioavailability.

C₁₄H₁₉BrClN₃’s larger size and bromine may hinder BBB penetration, limiting CNS utility but enhancing peripheral target engagement.

Synthetic Complexity: C₉H₁₉ClN₂O₂ is synthesized via reductive amination using NaBH(OAc)₃ in ethanol , while C₇H₁₄ClN employs amine-mediated cyclization in dimethyl sulfoxide (DMSO) . C₁₄H₁₉BrClN₃’s bromine incorporation would require specialized brominating agents or halogen-exchange reactions, increasing synthetic difficulty.

Research Implications and Limitations

- Thermodynamic Stability : Bromine’s weaker bond strength compared to chlorine may render C₁₄H₁₉BrClN₃ less stable under high-temperature conditions, as seen in analogs where reaction temperature adjustments are critical for stability .

- Molecular Weight Impact : The higher molecular weight of C₁₄H₁₉BrClN₃ (353.68 g/mol vs. 147.65–222.71 g/mol for analogs) could reduce diffusion rates and alter pharmacokinetic profiles, necessitating formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.